molecular formula C22H19N3O4 B226519 N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

货号 B226519
分子量: 389.4 g/mol
InChI 键: JCSFTTXFSXBATQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine, also known as BDP-9066, is a novel chemical compound that has been the subject of scientific research in recent years. BDP-9066 is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer and neurodegenerative disorders.

作用机制

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine inhibits CK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of CK2 substrates, leading to the inhibition of downstream signaling pathways. The specificity of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine for CK2 has been demonstrated in various cellular and animal models, suggesting that it may have minimal off-target effects.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to have various biochemical and physiological effects in cellular and animal models. In cancer cells, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit cell growth and induce apoptosis. In animal models of cancer, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit tumor growth and metastasis. In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to protect neurons from oxidative stress and improve cognitive function. In viral infections, N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit viral replication and reduce viral load.

实验室实验的优点和局限性

One of the main advantages of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine for lab experiments is its specificity for CK2, which allows for the study of CK2 signaling pathways without the interference of other kinases. N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine is also relatively easy to synthesize and purify, making it suitable for large-scale experiments. However, one limitation of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine is its poor solubility in aqueous solutions, which may limit its use in certain experiments.

未来方向

There are many future directions for the scientific research of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine. One direction is the development of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine derivatives with improved solubility and pharmacokinetic properties. Another direction is the study of the effects of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine in combination with other therapies, such as chemotherapy and immunotherapy, in cancer treatment. In neurodegenerative disorders, the potential of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine as a disease-modifying therapy needs to be explored further. Finally, the development of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine as a therapeutic agent for viral infections, such as COVID-19, is an area of active research.

合成方法

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine was first reported by researchers at the University of Geneva in 2015. The synthesis involves a multi-step process that starts with the reaction of 2-bromo-3,4-dimethoxypyridine with 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde. This reaction yields the intermediate 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which is then converted to N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine through a series of chemical reactions. The final product is obtained in high yield and purity, making it suitable for scientific research.

科学研究应用

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been the subject of extensive scientific research due to its potential therapeutic applications. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and apoptosis. Dysregulation of CK2 has been implicated in many diseases, including cancer, neurodegenerative disorders, and viral infections. N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine has been shown to inhibit CK2 activity in vitro and in vivo, suggesting that it may have therapeutic potential in these diseases.

属性

产品名称

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

分子式

C22H19N3O4

分子量

389.4 g/mol

IUPAC 名称

N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H19N3O4/c1-26-16-8-6-14(11-18(16)27-2)21-22(25-10-4-3-5-20(25)24-21)23-15-7-9-17-19(12-15)29-13-28-17/h3-12,23H,13H2,1-2H3

InChI 键

JCSFTTXFSXBATQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC5=C(C=C4)OCO5)OC

规范 SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)NC4=CC5=C(C=C4)OCO5)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。